2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride
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Overview
Description
2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride typically involves the fluorination of precursor compounds. One common method includes the reaction of a butanoyl fluoride derivative with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to ensure high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluorinated groups, leading to different products.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons .
Scientific Research Applications
2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with similar properties but different applications.
1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane: Used in different industrial applications due to its unique chemical structure.
Uniqueness
2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
CAS No. |
754-49-4 |
---|---|
Molecular Formula |
C5F10O |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanoyl fluoride |
InChI |
InChI=1S/C5F10O/c6-1(16)2(7,4(10,11)12)3(8,9)5(13,14)15 |
InChI Key |
BVKQEYOWETVJQK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
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